丙基环戊烷

描述

Synthesis Analysis

The synthesis of compounds related to propylcyclopentane, particularly bicyclo[1.1.1]pentane derivatives, has been explored through innovative methods. For example, aminoalkylation of [1.1.1]propellane has been used to directly access high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing a method that tolerates a variety of functional groups (Hughes et al., 2019). Additionally, copper-mediated synthesis allows for the creation of drug-like bicyclopentanes in a one-step, three-component radical coupling process, highlighting the efficiency and versatility of modern synthetic approaches (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of derivatives similar to propylcyclopentane, such as bicyclo[1.1.1]pentane, has been extensively studied. Research into the structures and energies of ions derived from bicyclo[1.1.1]pentane provides insights into the unique characteristics of these molecules, including their formation energies and structural comparisons with other cycloalkanes (Wiberg et al., 1992).

Chemical Reactions and Properties

Significant advancements have been made in understanding the chemical reactions and properties of bicyclo[1.1.1]pentane derivatives. For instance, the dicarbofunctionalization of [1.1.1]propellane enabled by nickel/photoredox dual catalysis demonstrates a sophisticated method for the synthesis of BCP-aryl derivatives, showcasing the ability to form multiple C-C bonds in a single step (Huang et al., 2022).

Physical Properties Analysis

The physical properties of propylcyclopentane and its related compounds are crucial for understanding their behavior and potential applications. Although the specific physical properties of propylcyclopentane are not directly detailed in the available literature, the study of bicyclo[1.1.1]pentane derivatives provides a foundation for inferring these properties, given their structural similarities.

Chemical Properties Analysis

Explorations into the chemical properties of bicyclo[1.1.1]pentane derivatives reveal their reactivity and potential as bioisosteres. Radical multicomponent carboamination and acylation methods highlight the compound's versatility and its utility in synthesizing multifunctionalized derivatives with improved metabolic stability and aqueous solubility (Kanazawa & Uchiyama, 2017; Li et al., 2022).

科学研究应用

有机合成

丙基环戊烷: 在有机合成中是一种有价值的构建单元。 其结构对于构建环烷烃羧酸至关重要,环烷烃羧酸对于创建环状手性合成子及生物活性分子至关重要 . 该化合物的多功能性允许开发对映选择性方法,特别是在羰基化合物中形成g-和d-立体中心,从而增强了富含sp3的生物活性分子的合成 .

不对称合成

在不对称合成中,丙基环戊烷可用于实现对映选择性远程亚甲基C−H(杂)芳基化 . 此过程对于以高对映体过量构建复杂分子至关重要,这是制药行业生产对映体纯药物的重要目标 .

钯催化反应

该化合物在钯催化反应中起着至关重要的作用,特别是在手性双官能团噁唑啉-吡啶酮配体的情况下 . 这些反应对于游离环烷烃羧酸的远程g-C−H(杂)芳基化很重要,从而导致了环状游离羧酸合成方面的进展 .

聚合物研究

丙基环戊烷: 可能在聚合物研究中找到应用,特别是在聚丙烯(PP)的改性方面。 虽然没有直接提及,但结构相似性表明它可能用于开发PP纳米复合材料,这可以增强材料的性能,使其适用于生物医药、汽车、航空航天以及空气/水过滤等领域 .

纳米材料开发

该化合物与石墨烯、MXene 和纳米粘土等纳米材料相互作用的潜力可以被探索,用于创建先进的纳米复合材料。 这些材料具有广泛的应用,包括在创建具有改进特性的下一代聚合物中,例如抗紫外线性和机械强度 .

热力学研究

丙基环戊烷: 在热力学研究中也可能具有相关性,其中可以详细研究其物理和化学性质。 了解这些性质对于各种应用至关重要,包括新材料的设计和研究物质在不同环境条件下的行为 .

安全和危害

Propylcyclopentane is a highly flammable liquid and vapour . It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . It’s recommended to use personal protective equipment and ensure adequate ventilation .

属性

IUPAC Name |

propylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-2-5-8-6-3-4-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIAMAVWIJYWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174352 | |

| Record name | Propylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2040-96-2 | |

| Record name | Propylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLCYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1SP7J9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

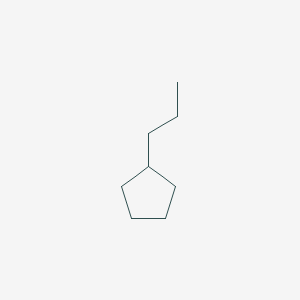

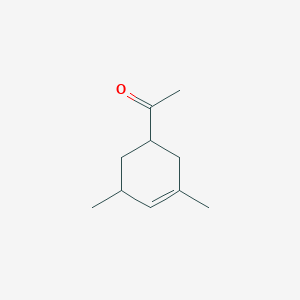

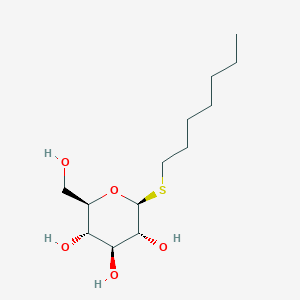

Q1: What is the chemical structure and formula of propylcyclopentane?

A1: Propylcyclopentane is a hydrocarbon composed of a cyclopentane ring with a propyl group attached. Its molecular formula is C8H16.

Q2: Is there any spectroscopic data available for propylcyclopentane?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, thermodynamic properties like heat capacity, heats of fusion, and triple points have been measured. [] You can find more information about the low-temperature thermodynamic properties of propylcyclopentane in this study: .

Q3: What is the significance of propylcyclopentane in catalytic reactions involving n-octane?

A3: Propylcyclopentane is often observed as an intermediate product in the catalytic conversion of n-octane to aromatics, particularly in the presence of catalysts like Pt/Al2O3 and Pt-Sn/Al2O3. [] This process is crucial in the petroleum industry for enhancing gasoline octane numbers. [, ]

Q4: How does the presence of tin (Sn) affect the catalytic activity in reactions involving propylcyclopentane?

A4: Research suggests that the addition of tin to platinum catalysts (Pt-Sn/Al2O3) can enhance both the dehydrocyclization activity and the lifespan of the catalyst compared to catalysts with only platinum (Pt/Al2O3). [] This improvement is observed in reactions like the conversion of n-octane, where propylcyclopentane is a key intermediate. []

Q5: Are there any studies that utilize labeled propylcyclopentane to understand reaction mechanisms?

A5: Yes, a study used carbon-14 labeled n-propylcyclopentane to track its conversion during the aromatization of n-octane using a Pt-zeolite L catalyst. [] This type of isotopic labeling allows researchers to gain a deeper understanding of the reaction pathways involved.

Q6: How does the molecular structure of cycloalkanes, such as propylcyclopentane, influence their dynamic viscosity?

A6: Studies have shown that the dynamic viscosity of cycloalkanes, including propylcyclopentane, decreases with increasing temperature. [] This behavior is related to the molecular interactions and energy barriers associated with molecular movement in the liquid phase.

Q7: Can propylcyclopentane be used in the synthesis of liquid crystals?

A7: While propylcyclopentane itself isn't directly used in liquid crystal synthesis, a closely related structure, the 3-propylcyclopentane group, has shown promise. [] This group has been incorporated as an end group in fluorinated terphenyl liquid crystals. []

Q8: What are the advantages of incorporating the 3-propylcyclopentane group in liquid crystal design?

A8: Incorporating the 3-propylcyclopentane group into fluorinated terphenyl liquid crystals has been shown to result in desirable properties like a wider nematic temperature range and reduced rotational viscosity compared to similar structures with a 4-alkylcyclohexyl end group. [] These characteristics are essential for developing high-performance liquid crystal displays. []

Q9: What is the role of propylcyclopentane in studies involving the isomerization of hydrocarbon ions?

A9: Propylcyclopentane plays a key role in understanding the isomerization of hydrocarbon ions. Its molecular ion, [C8H16]+, exhibits complete isomerization to a structure identical to that of normal octene ions. [] This behavior makes it a valuable reference point in collisional activation studies investigating the isomerization tendencies of different hydrocarbon structures. []

Q10: Has the heat of combustion been determined for propylcyclopentane?

A10: Yes, the heat of combustion of n-propylcyclopentane has been experimentally determined using bomb calorimetry. [, ] These measurements provide fundamental thermodynamic data about the compound and are crucial for understanding energy release during combustion processes.

Q11: What is the significance of studying the heats of combustion and formation of compounds like propylcyclopentane?

A11: Determining the heats of combustion and formation of hydrocarbons like propylcyclopentane provides vital thermodynamic data. This information is essential for understanding the energy changes during chemical reactions and combustion processes, and it contributes to broader thermodynamic databases used in various scientific and engineering fields. [, ]

Q12: Are there studies exploring the formation of cyclopentane homologs, like propylcyclopentane, through catalytic cyclization?

A12: Yes, research has explored the catalytic cyclization of n-octane, leading to the formation of cyclopentane homologs, which include propylcyclopentane. [] This research area is important for understanding and optimizing the production of specific cyclic hydrocarbons from linear alkanes.

Q13: Are there studies investigating the synthesis and transformations of cycloalkanes with specific substitutions, potentially relevant to propylcyclopentane derivatives?

A13: While not directly focusing on propylcyclopentane, there's research dedicated to exploring the synthesis and catalytic transformations of gem-substituted cycloalkanes. [] These investigations shed light on the reactivity and potential applications of cycloalkanes with various substituents, which could be relevant to understanding the chemistry of propylcyclopentane derivatives.

Q14: How is propylcyclopentane related to research on the thermal evolution of petroleum in reservoirs?

A14: Propylcyclopentane is included as a representative naphthene compound in kinetic models designed to simulate the thermal cracking of crude oil at elevated temperatures and pressures experienced in geological reservoirs. [] Understanding the breakdown of components like propylcyclopentane is crucial for predicting oil quality and optimizing extraction processes. []

Q15: What is the importance of including propylcyclopentane in complex kinetic models simulating petroleum cracking?

A15: Including propylcyclopentane in complex kinetic models helps ensure the models accurately reflect the real-world composition of petroleum, which contains a diverse range of hydrocarbons. [] This inclusivity leads to more reliable predictions regarding the behavior of oil under reservoir conditions and improves the accuracy of geochemical parameter estimations, such as gas-oil ratio (GOR) and API gravity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)